molecular formula C19H19NO2 B11410017 N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11410017
M. Wt: 293.4 g/mol
InChI Key: JHCOFYYTROANTL-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound features a benzofuran ring, which is known for its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Acetamide Formation: The acetamide group is introduced by reacting the benzofuran derivative with 2,6-dimethylaniline in the presence of acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzofuran ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The benzofuran ring and acetamide group could play crucial roles in binding to these molecular targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-(2,6-dimethylphenyl)-2-(5-chloro-1-benzofuran-3-yl)acetamide: Contains a chlorine atom instead of a methyl group on the benzofuran ring.

Uniqueness

N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to the specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups on the benzofuran and phenyl rings may enhance its lipophilicity and binding affinity to certain molecular targets.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO2/c1-12-7-8-17-16(9-12)15(11-22-17)10-18(21)20-19-13(2)5-4-6-14(19)3/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

JHCOFYYTROANTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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